molecular formula C21H24N4O7S B2602026 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 872881-57-7

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Numéro de catalogue: B2602026
Numéro CAS: 872881-57-7
Poids moléculaire: 476.5
Clé InChI: MODVBKHUZVCNJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . It also contains an oxazinan (a type of heterocyclic compound containing nitrogen and oxygen in the ring) and a pyridin-2-ylmethyl group (derived from pyridine, a basic heterocyclic organic compound). The compound is likely to be organic and possibly used in medicinal chemistry or materials science, given the complexity and functional groups present.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring system is likely to contribute significant aromatic character to the molecule, while the oxazinan ring could introduce elements of polarity and potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings might increase its hydrophobicity, while the presence of the sulfonyl and oxazinan groups could enhance its solubility in polar solvents .

Applications De Recherche Scientifique

Synthesis and Enzyme Inhibitory Potential

Research has focused on the synthesis of new compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety for their potential as enzyme inhibitors. A study conducted by Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides having benzodioxane and acetamide moieties. The synthesized compounds were tested against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. The in silico molecular docking results corroborated the in vitro enzyme inhibition data, indicating the potential of these compounds in therapeutic applications (Abbasi et al., 2019).

Antibacterial Potential

Another area of interest is the antibacterial potential of compounds featuring the benzodioxane moiety. Research by Abbasi et al. (2016) explored the synthesis of N-substituted sulfonamides bearing the benzodioxane moiety for their antibacterial efficacy. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their significance in addressing antibacterial resistance (Abbasi et al., 2016).

Anticancer Activity

The anticancer activity of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety has been investigated, demonstrating the versatility of the benzodioxane moiety in synthesizing compounds with potential anticancer properties. These studies underscore the importance of structural modification and the role of specific moieties in enhancing biological activity against cancer cell lines (Abdelriheem et al., 2015).

Enzyme Inhibition and Molecular Docking Studies

The synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been reported, with the compounds exhibiting significant enzyme inhibitory activities. Molecular docking studies have provided insights into the interactions between these inhibitors and target enzymes, correlating well with experimental results and suggesting potential therapeutic applications (Irshad et al., 2016).

Propriétés

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S/c26-20(23-13-15-4-1-2-7-22-15)21(27)24-14-19-25(8-3-9-32-19)33(28,29)16-5-6-17-18(12-16)31-11-10-30-17/h1-2,4-7,12,19H,3,8-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODVBKHUZVCNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.